molecular formula Cl3FeH12O18 B6289335 Ferric perchlorate, hydrated, non-yellow CAS No. 32963-81-8

Ferric perchlorate, hydrated, non-yellow

Cat. No.: B6289335
CAS No.: 32963-81-8
M. Wt: 462.3 g/mol
InChI Key: GJMIMISVJLOUGG-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric perchlorate can be synthesized by reacting iron(III) oxide or iron(III) hydroxide with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrated form .

Industrial Production Methods

In industrial settings, ferric perchlorate is produced by dissolving iron(III) oxide in perchloric acid, followed by crystallization to obtain the hydrated form. The process involves careful control of temperature and concentration to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ferric perchlorate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with ferric perchlorate include organic substrates, reducing agents, and other metal salts. The reactions often occur under mild conditions, making ferric perchlorate a versatile reagent in synthetic chemistry .

Major Products Formed

The major products formed from reactions involving ferric perchlorate depend on the specific reaction conditions and substrates used. For example, it can produce various organic esters, coordination complexes, and oxidized products .

Mechanism of Action

Ferric perchlorate exerts its effects primarily through its strong oxidizing properties. It can accept electrons from other molecules, facilitating various chemical transformations. The molecular targets and pathways involved include organic substrates, metal ions, and biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferric perchlorate is unique due to its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions. Its strong oxidizing properties and ability to form stable coordination complexes further distinguish it from other iron(III) salts .

Properties

IUPAC Name

iron(3+);triperchlorate;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.Fe.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMIMISVJLOUGG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3FeH12O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric perchlorate, hydrated, non-yellow

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